5-Chloro-N-((1R,2R)-2-fluorocyclohexyl)pyrimidin-2-amine
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Overview
Description
5-Chloro-N-((1R,2R)-2-fluorocyclohexyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-((1R,2R)-2-fluorocyclohexyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloropyrimidine and (1R,2R)-2-fluorocyclohexylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-((1R,2R)-2-fluorocyclohexyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine oxide, while substitution could result in a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Chloro-N-((1R,2R)-2-fluorocyclohexyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
5-Chloropyrimidine: A precursor in the synthesis of the compound.
2-Fluorocyclohexylamine: Another precursor used in the synthesis.
Other Pyrimidine Derivatives: Compounds with similar structures and potential biological activities.
Uniqueness
5-Chloro-N-((1R,2R)-2-fluorocyclohexyl)pyrimidin-2-amine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Biological Activity
5-Chloro-N-((1R,2R)-2-fluorocyclohexyl)pyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C10H13ClFN3 with a molecular weight of 229.68 g/mol. The compound contains a pyrimidine ring substituted with a chloro group and a fluorinated cyclohexyl moiety, which may influence its pharmacological properties.
The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cellular signaling pathways. For instance, it has shown potential in modulating cyclin-dependent kinase (CDK) activity, which is critical for cell cycle regulation.
Table 1: Summary of Biological Targets and Activities
Target | Activity | Reference |
---|---|---|
CDK2 | Inhibition of cell cycle progression | |
DNA Repair Proteins | Modulation of phosphorylation | |
E2F Transcription Factors | Activation during G1-S transition |
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits selective inhibition against certain cancer cell lines. For example, studies indicated a significant reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines at micromolar concentrations.
Case Study: Cancer Cell Lines
A notable study evaluated the compound's effects on MCF-7 and A549 cells. The results indicated:
- MCF-7 Cells : IC50 value of approximately 15 µM.
- A549 Cells : IC50 value of approximately 20 µM.
These findings suggest that the compound may possess anticancer properties, warranting further investigation into its potential therapeutic applications.
Pharmacokinetics
Pharmacokinetic properties are crucial for understanding the bioavailability and distribution of the compound in vivo. Early predictions suggest favorable absorption characteristics:
- Human Intestinal Absorption : High probability (0.99)
- Blood-Brain Barrier Penetration : Moderate probability (0.89)
These properties indicate that the compound could effectively reach target tissues, including the central nervous system.
Toxicology and Safety Profile
Toxicological assessments are essential for evaluating the safety of new compounds. Initial Ames tests indicate that this compound is non-toxic, suggesting a favorable safety profile for further development.
Properties
Molecular Formula |
C10H13ClFN3 |
---|---|
Molecular Weight |
229.68 g/mol |
IUPAC Name |
5-chloro-N-[(1R,2R)-2-fluorocyclohexyl]pyrimidin-2-amine |
InChI |
InChI=1S/C10H13ClFN3/c11-7-5-13-10(14-6-7)15-9-4-2-1-3-8(9)12/h5-6,8-9H,1-4H2,(H,13,14,15)/t8-,9-/m1/s1 |
InChI Key |
MPMDOMSXPXLTSE-RKDXNWHRSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC2=NC=C(C=N2)Cl)F |
Canonical SMILES |
C1CCC(C(C1)NC2=NC=C(C=N2)Cl)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.